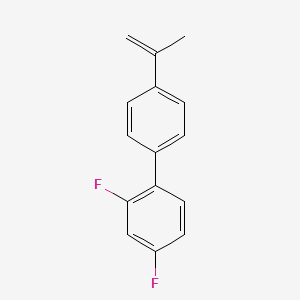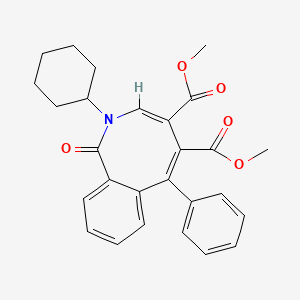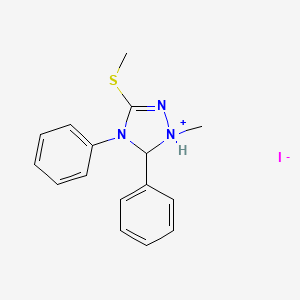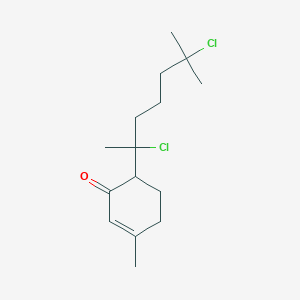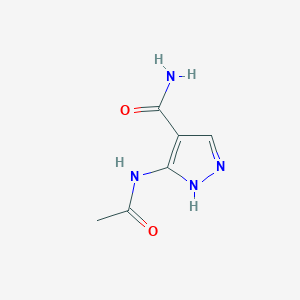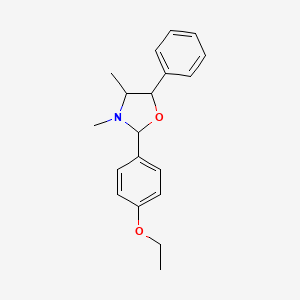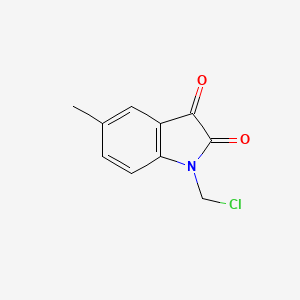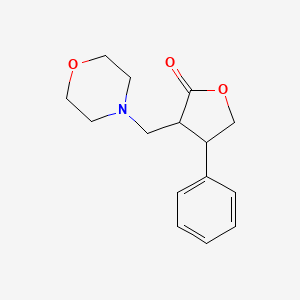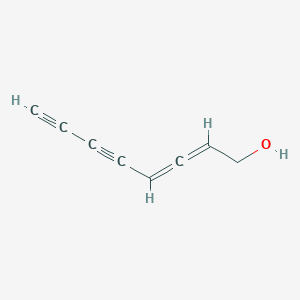![molecular formula C9H23NOSi B14641000 N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine CAS No. 53659-63-5](/img/structure/B14641000.png)
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is an organosilicon compound that features a silicon atom bonded to an ethoxy group, two methyl groups, and a butan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with ethoxy(dimethyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond. A common method involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often facilitated by the presence of a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is used in the production of advanced materials such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other compounds. The butan-1-amine moiety can interact with biological molecules, potentially altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Propoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Butoxy(dimethyl)silyl]methyl}butan-1-amine
Uniqueness
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is unique due to the presence of the ethoxy group, which provides distinct reactivity compared to other alkoxy groups. The combination of the silicon atom with the butan-1-amine moiety also offers unique properties that can be exploited in various applications.
Propiedades
Número CAS |
53659-63-5 |
|---|---|
Fórmula molecular |
C9H23NOSi |
Peso molecular |
189.37 g/mol |
Nombre IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H23NOSi/c1-5-7-8-10-9-12(3,4)11-6-2/h10H,5-9H2,1-4H3 |
Clave InChI |
QISZDXHNVQZMEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC[Si](C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


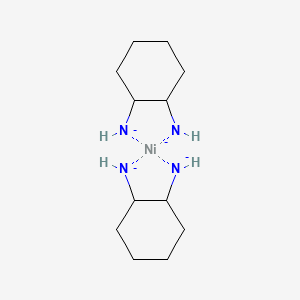
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
